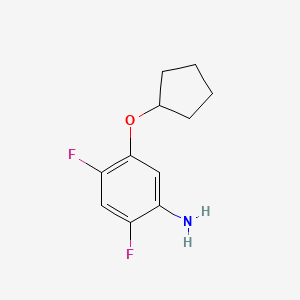

5-(Cyclopentyloxy)-2,4-difluoroaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13F2NO |

|---|---|

Molecular Weight |

213.22 g/mol |

IUPAC Name |

5-cyclopentyloxy-2,4-difluoroaniline |

InChI |

InChI=1S/C11H13F2NO/c12-8-5-9(13)11(6-10(8)14)15-7-3-1-2-4-7/h5-7H,1-4,14H2 |

InChI Key |

OLUUNBWTJGZQFC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2=C(C=C(C(=C2)N)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Cyclopentyloxy 2,4 Difluoroaniline

Strategies for Constructing the Difluoroaniline Core

The formation of the 2,4-difluoroaniline (B146603) scaffold is a foundational aspect of the synthesis. This can be achieved either by introducing the fluorine atoms onto a pre-existing aromatic ring or by forming the aniline (B41778) functionality from a precursor, typically a nitro-substituted intermediate.

Direct fluorination of aromatic compounds presents a formidable challenge due to the high reactivity of fluorinating agents. However, modern methods allow for controlled electrophilic fluorination. For aniline derivatives, the strong activating and ortho-, para-directing nature of the amino group must be modulated to achieve the desired meta-substitution pattern relative to one of the fluorine atoms.

One effective strategy involves the fluorination of an aniline derivative in a highly acidic medium, such as triflic acid. nih.gov In such an environment, the aniline is protonated to form an anilinium ion. This anilinium group acts as a deactivating, meta-directing substituent, guiding the incoming electrophilic fluorine to the desired position. nih.gov The use of elemental fluorine (F₂) diluted in an inert gas is a common approach in these protocols. nih.gov

Alternatively, electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® (F-TEDA-BF₄) offer safer and more manageable options for fluorination. google.com The choice of substrate and reaction conditions, including the presence of Lewis acids, can be optimized to direct the fluorination to the desired positions, although achieving specific polysubstitution patterns like the 2,4-difluoro arrangement often requires multi-step sequences rather than a single direct fluorination step on a simple aniline.

The most common and industrially scalable method for preparing anilines is the reduction of the corresponding nitroarenes. This pathway is central to the synthesis of 5-(Cyclopentyloxy)-2,4-difluoroaniline, where the aniline group is typically installed in the final step by reducing the nitro group of a 5-(Cyclopentyloxy)-2,4-difluoronitrobenzene intermediate.

This reduction can be accomplished using a variety of methods, which can be broadly categorized into catalytic hydrogenation and chemical reductions. bldpharm.com

Catalytic Hydrogenation: This is a widely used industrial method involving the reaction of the nitroarene with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and common catalyst for this transformation. sigmaaldrich.comsigmaaldrich.com Other catalysts such as platinum (Pt) or nickel (Ni) can also be employed. The reaction is typically carried out in a solvent like methanol (B129727), ethanol, or ethyl acetate (B1210297) under pressure. This method is known for its high yields and clean conversion, producing water as the only byproduct.

Metal-Based Reductions: Classic chemical reduction methods involve the use of metals in an acidic medium. bldpharm.com Common systems include iron (Fe) in acetic acid or with ammonium (B1175870) chloride, and tin (Sn) or zinc (Zn) in hydrochloric acid (HCl). bldpharm.com These methods are robust and tolerant of various functional groups but generate significant amounts of metallic waste.

The selection of the reduction method depends on factors such as substrate compatibility, scalability, and environmental considerations.

Table 1: Comparison of Common Nitroarene Reduction Methods

| Method | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni), Solvent (e.g., EtOH, MeOH), RT-Elevated Temp. & Pressure | High yield, clean reaction, minimal waste | Requires specialized pressure equipment, catalyst can be expensive |

| Metal/Acid Reduction (Béchamp) | Fe, Acetic Acid or NH₄Cl, H₂O, Heat | Inexpensive, effective, tolerant of some functional groups | Stoichiometric metal waste, acidic conditions, workup can be cumbersome |

Introduction of the Cyclopentyloxy Moiety

The installation of the five-membered ether linkage is another key transformation. This is generally accomplished by forming a C-O bond between the aromatic ring and a cyclopentyl group, typically through nucleophilic substitution.

The cyclopentyloxy group can be introduced via a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy requires a highly electron-deficient aromatic ring to facilitate attack by a nucleophile. A precursor such as 1,2,4-trifluoro-5-nitrobenzene (B1295072) is an ideal substrate.

In this scenario, the aromatic ring is activated by three electron-withdrawing fluorine atoms and a powerful nitro group. The fluorine atom at the C-1 position (para to the nitro group) is particularly activated towards substitution. Reaction with a nucleophile, such as sodium cyclopentoxide (prepared by reacting cyclopentanol (B49286) with a strong base like sodium hydride), in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) leads to the displacement of the fluoride (B91410) ion and formation of the desired ether, 5-(cyclopentyloxy)-2,4-difluoronitrobenzene. The reactivity in SNAr reactions is often dictated by the ability of the leaving group to depart and the stabilization of the intermediate Meisenheimer complex. sigmaaldrich.com

A more common and direct route to the ether linkage is the O-alkylation of a phenol (B47542) precursor, specifically 2,4-difluoro-5-nitrophenol (B174620). sigmaaldrich.com This method is a classic example of the Williamson ether synthesis. youtube.com

The process involves two main steps:

Deprotonation: The phenolic hydroxyl group is deprotonated using a base to form a more nucleophilic phenoxide ion. Common bases for this purpose include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or sodium hydride (NaH).

Alkylation: The resulting phenoxide ion then acts as a nucleophile, attacking an electrophilic cyclopentyl source, such as cyclopentyl bromide or cyclopentyl iodide, in an Sₙ2 reaction to form the ether bond.

The reaction is typically carried out in a polar aprotic solvent like DMF, acetone, or acetonitrile (B52724) to facilitate the Sₙ2 pathway. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the reaction rate, particularly when using inorganic bases like potassium carbonate.

Table 2: Representative Conditions for Williamson Ether Synthesis

| Base | Alkylating Agent | Solvent | Catalyst | Typical Temperature |

|---|---|---|---|---|

| K₂CO₃ | Cyclopentyl Bromide | Acetone or Acetonitrile | None or KI (catalytic) | Reflux |

| NaH | Cyclopentyl Bromide | THF or DMF | None | 0 °C to RT |

Multi-Step Synthesis Approaches for this compound

Combining the strategies above, a complete synthesis of this compound can be designed. A logical and efficient pathway often starts with a commercially available difluorinated precursor and proceeds through nitration, etherification, and final reduction.

A plausible and widely practiced synthetic route is as follows:

Nitration of a Precursor: The synthesis can begin with a suitable difluorinated starting material. A common precursor is 1-chloro-2,4-difluorobenzene. Nitration using a standard mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields 1-chloro-2,4-difluoro-5-nitrobenzene (B73774).

Hydrolysis to Phenol: The chloro-nitro intermediate is then converted to the corresponding phenol. This is typically achieved through nucleophilic aromatic substitution of the chlorine atom with a hydroxide source, such as sodium hydroxide, often under elevated temperature and pressure. This step yields 2,4-difluoro-5-nitrophenol.

O-Alkylation (Etherification): The resulting 2,4-difluoro-5-nitrophenol is subjected to Williamson ether synthesis as described in section 2.2.2. It is treated with a base like potassium carbonate and an alkylating agent such as cyclopentyl bromide in a solvent like DMF to produce the key intermediate, 5-(Cyclopentyloxy)-2,4-difluoronitrobenzene .

Reduction of the Nitro Group: In the final step, the nitro group of the ether intermediate is reduced to the target aniline. Catalytic hydrogenation using H₂ gas and a Pd/C catalyst is the preferred method for this transformation due to its efficiency and the clean nature of the reaction, yielding the final product, This compound .

This multi-step approach allows for the controlled and sequential installation of the required functional groups, leading to the efficient and scalable production of the target molecule.

Stepwise Functionalization and Derivatization

The construction of this compound typically involves a multi-step sequence starting from readily available precursors. A common strategy is to build the molecule by sequentially introducing the required functional groups onto a benzene (B151609) ring.

A plausible synthetic pathway begins with a substituted nitrobenzene, such as 2,4,5-trichloronitrobenzene. The initial step involves a halogen exchange (Halex) reaction, where two chlorine atoms are substituted by fluorine. google.com This is often achieved using a fluorinating agent like potassium fluoride (KF) in a high-boiling point, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). google.comgoogle.com The reaction may be facilitated by a phase-transfer catalyst to enhance the reactivity of the fluoride salt. google.com This selectively yields 2,4-difluoro-5-chloronitrobenzene. google.com

The next crucial step is the introduction of the cyclopentyloxy group. This is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction. The remaining chlorine atom on the 2,4-difluoro-5-chloronitrobenzene ring is activated towards substitution by the electron-withdrawing nitro group. The reaction with sodium or potassium cyclopentoxide (prepared from cyclopentanol and a strong base like sodium hydride) displaces the chloride to form the key intermediate, 5-(cyclopentyloxy)-2,4-difluoronitrobenzene.

The final step in the primary synthesis is the reduction of the nitro group to an amine. Catalytic hydrogenation is the most common and efficient method for this transformation. google.com The nitro compound is hydrogenated using hydrogen gas over a metal catalyst, typically palladium on carbon (Pd/C), in a suitable solvent like methanol or ethanol. google.comresearchgate.net This reduction selectively converts the nitro group to the aniline, yielding the target molecule, this compound.

Further derivatization of the resulting aniline can be performed if required. For instance, the primary amine can undergo N-alkylation or N-acylation to generate a diverse library of compounds for further investigation. google.com

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution (SNAr) to form Aryl Ethers

| Aryl Halide Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2,4-Difluoro-5-chloronitrobenzene | Cyclopentanol | NaH | DMF | 80-100 | ~85 |

| 1,2,4-Trifluorobenzene | Cyclopentanol | K₂CO₃ | DMSO | 120 | ~78 |

| 2,4-Dichloronitrobenzene | Cyclopentanol | KOH | Toluene | 110 (Reflux) | ~80 |

Process Optimization for Scalable Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and reproducibility. For the synthesis of this compound, each step must be carefully fine-tuned.

The hydrogenation of the nitro-intermediate is a critical step that often requires optimization for large-scale production. uc.pt Key parameters include the choice of catalyst, catalyst loading, hydrogen pressure, temperature, and solvent. While Pd/C is a common choice, other catalysts like Raney nickel might be considered. google.com The optimization aims to achieve complete conversion of the nitro group with minimal side-product formation, such as hydroxylamines or azo compounds, while keeping reaction times short and catalyst loading low. researchgate.net For example, increasing the temperature can accelerate the reaction but may also lead to decomposition or unwanted side reactions. researchgate.net Similarly, higher hydrogen pressure can improve reaction rates but requires specialized high-pressure reactors, impacting capital costs. researchgate.net

Solvent selection is also crucial. Methanol is often used, but on a large scale, factors like flammability, toxicity, and ease of recovery become important considerations. The use of a mild base, such as sodium acetate, may be necessary to neutralize any acids formed during the reaction, particularly if any dehalogenation occurs. google.com

The purification of the final product is another key aspect of scalable synthesis. Distillation, crystallization, or extraction procedures must be developed to isolate this compound in high purity, meeting the stringent requirements for its use as a pharmaceutical intermediate.

Table 2: Optimization Parameters for Catalytic Hydrogenation of a Nitroaromatic Precursor

| Parameter | Condition A | Condition B | Condition C | Outcome |

|---|---|---|---|---|

| Catalyst | 5% Pd/C | 5% Pd/C | 10% Pd/C | Condition B often represents an optimized balance, offering high yield in a reasonable time without excessive catalyst cost or harsh conditions. researchgate.net |

| Temperature (°C) | 25 | 60 | 60 | |

| H₂ Pressure (bar) | 5 | 5 | 10 | |

| Yield (%) | 85 (24h) | >99 (6h) | >99 (4h) |

Emerging Synthetic Techniques Applicable to Fluorinated Aniline Derivatives

While traditional batch synthesis is well-established, modern chemistry seeks more efficient, safer, and sustainable methods. The synthesis of fluorinated anilines benefits significantly from emerging technologies like flow chemistry and advanced catalytic systems.

Flow Chemistry and Automation in Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers substantial advantages for the synthesis of fluorinated compounds. mdpi.com Many fluorination reactions are highly exothermic or use hazardous reagents, and flow reactors provide superior temperature control and safety due to their high surface-area-to-volume ratio. nih.gov This allows for the use of reaction conditions that would be too dangerous to implement in large-scale batch reactors. acs.org

For the synthesis of this compound, key steps could be translated to a flow process. The initial fluorination (Halex reaction) and the final hydrogenation are particularly well-suited for flow chemistry. researchgate.netvapourtec.com A flow hydrogenator can safely handle hydrogen gas at high pressures and temperatures, leading to rapid and highly efficient reduction of the nitro group with excellent control over the reaction parameters. researchgate.net

Furthermore, flow systems can be automated, allowing for rapid optimization of reaction conditions (e.g., residence time, temperature, reagent stoichiometry) and enabling multi-step syntheses where the output from one reactor is fed directly into the next. mdpi.comchemistryviews.org This "end-to-end" synthesis minimizes manual handling of intermediates, reduces waste, and can significantly shorten production times. mdpi.com

Catalytic Transformations for Precursor Preparation

Modern catalytic methods provide powerful tools for the efficient and selective synthesis of the precursors to this compound. The formation of the C–O ether bond and the C–N amine bond are central transformations where catalysis plays a pivotal role.

C–O Bond Formation: Instead of a classical SNAr reaction, the cyclopentyloxy group can be introduced via a palladium-catalyzed cross-coupling reaction. acs.org This method, often using specialized phosphine (B1218219) ligands like tBuBrettPhos, can couple an aryl bromide or triflate with cyclopentanol. acs.org This approach can be milder and offer a broader substrate scope compared to traditional SNAr reactions, which often require harsh conditions and highly activated substrates. nih.gov

C–N Bond Formation: While catalytic hydrogenation of a nitro group is a robust method, alternative catalytic routes to form the aniline moiety exist. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can form the C-N bond by reacting an aryl halide (or triflate) with an ammonia (B1221849) equivalent. organic-chemistry.org This is a versatile method for synthesizing a wide range of primary anilines. organic-chemistry.org More recently, iron-catalyzed direct C–H amination has emerged as a promising strategy, offering the potential to directly install an amino group onto an aromatic C-H bond, thereby shortening the synthetic sequence. acs.org

Table 3: Comparison of Catalytic Methods for C-N Bond Formation

| Method | Catalyst System | Amine Source | Substrate | Key Advantage |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(dba)₂ / P(t-Bu)₃ | LiN(SiMe₃)₂ | Aryl Halide | High functional group tolerance. organic-chemistry.org |

| Ullmann Condensation | CuI / Ligand | Aqueous NH₃ | Aryl Halide | Uses inexpensive copper catalyst. organic-chemistry.org |

| Direct C-H Amination | FeSO₄ | Hydroxylamine derivative | Arene | Avoids pre-functionalization of the arene. acs.org |

Reactivity and Mechanistic Investigations of 5 Cyclopentyloxy 2,4 Difluoroaniline

Transformations at the Amine Functionality

The primary amino group in 5-(Cyclopentyloxy)-2,4-difluoroaniline is a key site for a variety of chemical transformations, including acylation, amidation, diazotization, and metal-catalyzed coupling reactions.

The nucleophilic nature of the aniline (B41778) nitrogen allows it to readily participate in acylation and amidation reactions. While specific literature detailing simple acylations of this compound with standard reagents like acyl chlorides or carboxylic acids is not prevalent, its utility is well-demonstrated in more complex, multi-step syntheses of heterocyclic systems.

A significant application is its role as a precursor in the formation of substituted pyrimidine (B1678525) rings. In these syntheses, the aniline derivative engages in a reaction that can be viewed as a sophisticated amidation process, where the amine attacks an electrophilic carbon center within another heterocyclic precursor. For instance, it is used in the preparation of intermediates for pyrimidine-based compounds, which are of interest in medicinal chemistry. The general transformation involves the reaction of this compound with a suitably substituted pyrimidine, leading to the formation of a new carbon-nitrogen bond and construction of a more complex molecular framework. These reactions are often carried out in a suitable solvent and may require the presence of a base to facilitate the reaction.

The primary aromatic amine of this compound can be converted to a diazonium salt, which is a versatile intermediate for a range of subsequent transformations. A notable example is its use in the synthesis of triazine derivatives.

The process begins with the diazotization of the aniline, typically achieved by treating it with sodium nitrite (B80452) in the presence of a strong acid, such as a mixture of sulfuric and acetic acid, at low temperatures to ensure the stability of the diazonium salt. This intermediate is then subjected to a coupling reaction with another nitrogen-containing nucleophile, such as a substituted biguanide, to form a triazine ring system. This sequence is a key step in the synthesis of certain biologically active molecules.

A specific example of this transformation is detailed in the following table:

| Reactant 1 | Reagents | Product | Reference |

| This compound | 1) Sodium nitrite, sulfuric acid, acetic acid; 2) 1-(2,6-dichlorophenyl)biguanide | 6-chloro-N-ethyl-N'-(6-(5-(cyclopentyloxy)-2,4-difluorophenyl)-1-((2,6-dichlorophenyl)amino)-1,3,5-triazin-2-yl)ethane-1,2-diamine (as part of a multi-step synthesis) |

This reaction highlights the utility of the diazonium salt of this compound as a building block for constructing complex heterocyclic structures.

While specific examples of classical metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, involving this compound are not extensively documented in readily available literature, its participation in the synthesis of substituted pyrimidines can be considered within this context. The formation of a new C-N bond between the aniline and a heterocyclic electrophile is a type of cross-coupling reaction.

In these syntheses, this compound reacts with a pyrimidine derivative bearing a leaving group. Although not always explicitly stated to be metal-catalyzed in all contexts, such transformations in medicinal chemistry are frequently facilitated by transition metal catalysts (e.g., palladium or copper) to achieve high yields and selectivity. The reaction of this compound with a 2-chloro-N-(2,2-diethoxyethyl)-5-fluoropyrimidin-4-amine, for example, results in the displacement of the chlorine atom by the aniline nitrogen, forming a more complex aminopyrimidine structure. This type of reaction underscores the nucleophilic character of the amine and its applicability in building molecules of pharmaceutical interest.

Reactions Involving the Aromatic Ring and Fluorine Atoms

The electronic nature of the aromatic ring in this compound is influenced by the competing effects of the activating amino and cyclopentyloxy groups and the deactivating fluorine atoms. This leads to a nuanced reactivity profile in both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, given the presence of two fluorine atoms, which are good leaving groups, on the aromatic ring. The feasibility of SNAr is highly dependent on the electronic activation of the ring towards nucleophilic attack. The amino and cyclopentyloxy groups are electron-donating, which generally disfavors SNAr. However, the two fluorine atoms are strongly electron-withdrawing, which can make the ring susceptible to attack by strong nucleophiles.

The regioselectivity of a potential SNAr reaction would be dictated by the relative activating/deactivating effects of the substituents. The fluorine atom at the 2-position is ortho to the activating amino group and para to the activating cyclopentyloxy group, while the fluorine at the 4-position is para to the amino group and ortho to the cyclopentyloxy group. The positions ortho and para to the electron-donating groups are typically enriched in electron density, making them less favorable for nucleophilic attack. Conversely, the positions meta to these groups would be more electron-deficient. However, the presence of the fluorine atoms themselves as leaving groups complicates this picture.

Despite the theoretical possibility, there is a lack of specific documented examples of SNAr reactions where a fluorine atom on this compound is displaced by an external nucleophile. The predominant reported reactivity involves the aniline acting as a nucleophile itself.

For electrophilic aromatic substitution (EAS), the directing effects of the substituents on the ring are paramount. The amino group is a powerful activating and ortho-, para-directing group. The cyclopentyloxy group is also activating and ortho-, para-directing. The fluorine atoms are deactivating but ortho-, para-directing.

The positions on the aromatic ring available for substitution are C-1, C-3, and C-6.

C-1: This position is occupied by the amino group.

C-3: This position is ortho to the cyclopentyloxy group and meta to the amino group and the two fluorine atoms.

C-6: This position is ortho to the amino group and meta to the cyclopentyloxy group and one of the fluorine atoms.

However, as with SNAr, there is a scarcity of specific literature examples of EAS reactions (such as nitration, halogenation, or Friedel-Crafts reactions) performed on this compound. Its primary utility appears to be as a nucleophilic building block in the synthesis of more complex heterocyclic systems.

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive searches for scientific literature, including scholarly articles, patents, and chemical databases, have yielded no specific information on the reactivity, mechanistic investigations, or stability of the chemical compound this compound.

The performed searches aimed to gather data on the following aspects of the molecule as per the requested article outline:

Cross-Coupling Reactions at Aryl Halide Sites: No studies detailing Suzuki, Buchwald-Hartwig, or other cross-coupling reactions involving the fluorine atoms of this compound were found.

Stability and Reactivity of the Cyclopentyloxy Ether Linkage: There is no available research on the cleavage reactions of the cyclopentyloxy group from the aniline ring under various conditions.

Resistance to Oxidative and Reductive Conditions: No information could be retrieved regarding the stability of the compound under oxidative or reductive environments.

While general information on the reactivity of related structures, such as 2,4-difluoroaniline (B146603) and other aryl ethers, is available, no specific data exists for the target molecule. This lack of information prevents the generation of a scientifically accurate and informative article as requested.

It is likely that this compound is a novel compound, a specialized intermediate not widely reported, or that research concerning its properties has not been published in publicly accessible sources. Therefore, the requested article on its chemical reactivity and mechanistic investigations cannot be produced at this time.

Applications As a Strategic Intermediate in Complex Molecular Architectures

Precursor to Nitrogen-Containing Heterocyclic Systems

The aniline (B41778) functionality of 5-(cyclopentyloxy)-2,4-difluoroaniline is a key handle for the construction of various nitrogen-containing heterocyclic rings, which are prevalent scaffolds in biologically active compounds.

The oxazolidinone ring is a critical pharmacophore found in several classes of antibiotics. The synthesis of N-aryl oxazolidinones can be readily achieved from aniline precursors. For this compound, a common synthetic route involves initial N-alkylation with an epoxide, such as a glycidyl (B131873) tosylate or a halomethyloxirane, followed by cyclization. nih.gov The initial reaction forms an amino alcohol intermediate. This intermediate can then be cyclized using a carbonylating agent like phosgene, a chloroformate, or diethyl carbonate to furnish the final oxazolidinone ring. beilstein-journals.org

Another powerful method involves the direct cycloaddition of epoxides with isocyanates. nih.govbeilstein-journals.org In this approach, the aniline would first be converted to the corresponding isocyanate, which then undergoes a cycloaddition reaction with an appropriate epoxide to form the oxazolidinone core. The specific substitution on the resulting oxazolidinone can be tailored by selecting different epoxide starting materials.

A general scheme for this transformation is presented below:

Table 1: General Synthetic Pathway to N-Aryl Oxazolidinones from an Aniline Precursor This table is a generalized representation and does not use specific experimental data.

| Step | Reactant 1 | Reactant 2 | Key Reagent/Condition | Intermediate/Product |

|---|---|---|---|---|

| 1 | This compound | Glycidyl tosylate | Base (e.g., K₂CO₃) | N-(2,3-Epoxypropyl)-5-(cyclopentyloxy)-2,4-difluoroaniline |

The primary amine of this compound is a suitable nucleophile for condensation reactions that form larger heterocyclic systems like quinolines and pyridines. Classic named reactions provide a template for how this building block can be integrated.

Quinolines: The Combes quinoline (B57606) synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.orgiipseries.org By reacting this compound with a β-diketone such as acetylacetone (B45752) in the presence of a strong acid like sulfuric or polyphosphoric acid, one could synthesize a correspondingly substituted quinoline. researchgate.netresearchgate.net The reaction proceeds through a Schiff base intermediate which then undergoes intramolecular electrophilic cyclization and dehydration to yield the aromatic quinoline core. wikipedia.org

Pyridines: Pyridine (B92270) synthesis can be achieved through various condensation strategies. While not as direct as quinoline syntheses from anilines, derivatization of the aniline into a suitable precursor allows for its incorporation into pyridine rings. For instance, the aniline could be used to construct β-enaminone systems, which are key intermediates in various pyridine syntheses.

Building Block for Substituted Aromatic Compounds

Beyond heterocycles, the aniline serves as a foundational scaffold for creating highly substituted aromatic compounds through reactions at the amine or via modification of the aromatic ring itself.

The nucleophilic amine of this compound readily undergoes acylation to form benzamide (B126) derivatives. This is typically achieved by reacting the aniline with an activated carboxylic acid derivative, most commonly a benzoyl chloride or anhydride, in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct. This reaction is generally high-yielding and provides a robust method for attaching various substituted benzoyl groups to the aniline nitrogen, creating a diverse library of amide compounds. These benzamide derivatives can be important intermediates themselves or the final targets in a synthetic campaign.

The construction of biaryl and terphenyl structures, which are important in materials science and as pharmaceutical scaffolds, can be accomplished using modern cross-coupling methodologies. While the aniline itself can be used in some coupling reactions, it is often converted into a more suitable coupling partner.

Suzuki-Miyaura Coupling: To participate in a Suzuki coupling, the aniline would typically be converted into an aryl halide or triflate. libretexts.org For instance, diazotization of the aniline followed by a Sandmeyer-type reaction could install a bromine or iodine atom. This resulting aryl halide can then be coupled with a variety of arylboronic acids or esters using a palladium catalyst and a base to form the C-C bond of the biphenyl (B1667301) system. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. libretexts.orgorganic-chemistry.org In this context, this compound can act as the amine coupling partner. It can be reacted with a different aryl halide or triflate in the presence of a palladium catalyst with a specialized phosphine (B1218219) ligand (such as those developed by Buchwald) and a base to form a diarylamine. youtube.com This directly links the 5-(cyclopentyloxy)-2,4-difluorophenyl moiety to another aromatic system via a nitrogen bridge.

Table 2: Representative Cross-Coupling Strategies This table illustrates general strategies and does not use specific experimental data.

| Coupling Reaction | Role of Aniline Derivative | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide (after conversion) | Arylboronic Acid | Pd(PPh₃)₄ + Base | Biphenyl Analogue |

| Buchwald-Hartwig | Amine Nucleophile | Aryl Bromide/Triflate | Pd₂(dba)₃ + Ligand + Base | Diarylamine |

Integration into Polyfunctional Molecules for Diverse Chemical Research Areas

The structural motifs derived from this compound are found in complex, polyfunctional molecules designed for specific research targets, particularly in medicinal chemistry. A closely related analogue, the 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group, highlights this utility. This moiety was incorporated as a key component in a series of potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. nih.gov VEGFR-2 is a crucial target in oncology for inhibiting angiogenesis.

In the synthesis of these inhibitors, the substituted aniline fragment was coupled to a pyrrolo[2,1-f] wikipedia.orgresearchgate.netCurrent time information in Winnipeg, CA.triazine core. nih.gov The difluoro-substituted phenylamine portion of the molecule occupies a critical region of the kinase's ATP-binding pocket, and its specific substitution pattern is essential for achieving high potency. The development of such targeted inhibitors demonstrates the value of this aniline derivative as a strategic intermediate for creating complex, biologically active molecules. nih.gov Its integration allows for fine-tuning of steric and electronic properties to optimize molecular interactions with biological targets. nih.gov

Contribution to the Development of New Synthetic Strategies

The utility of this compound as a strategic intermediate is most evident in its contribution to the development of new synthetic methodologies, particularly in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research.

The synthesis of complex kinase inhibitors often involves multi-step reaction sequences. The 2,4-difluoroaniline (B146603) core provides a versatile scaffold that can be readily modified. The presence of the aniline group allows for a variety of coupling reactions, such as amide bond formation and carbon-nitrogen bond-forming reactions, which are fundamental in building the complex structures of kinase inhibitors.

Research in the area of kinase inhibitors has led to the development of novel synthetic routes where intermediates like this compound are crucial. For instance, this intermediate can be utilized in the synthesis of pyrrolo[2,1-f] sigmaaldrich.combldpharm.comnih.govtriazine-based inhibitors. In these synthetic pathways, the aniline nitrogen of this compound can be reacted with a suitably functionalized pyrrolotriazine core, often through a nucleophilic aromatic substitution or a palladium-catalyzed coupling reaction. The cyclopentyloxy group at the 5-position can influence the solubility and pharmacokinetic properties of the final molecule, making this intermediate particularly valuable in drug discovery programs.

The development of these synthetic strategies often necessitates the optimization of reaction conditions to achieve high yields and purity. The specific electronic properties imparted by the two fluorine atoms and the cyclopentyloxy group on the aniline ring can influence the reactivity of the molecule, requiring chemists to explore and refine new catalytic systems and reaction protocols. This, in turn, contributes to the broader field of synthetic organic chemistry by expanding the toolbox of reactions available for the construction of complex, biologically active molecules.

While detailed, publicly available research findings specifically on this compound are limited, its structural similarity to other intermediates used in the synthesis of approved drugs and clinical candidates underscores its potential significance. The strategic incorporation of this building block allows for the systematic exploration of the chemical space around a particular biological target, aiding in the identification of new and more effective therapeutic agents.

Computational and Theoretical Studies on 5 Cyclopentyloxy 2,4 Difluoroaniline

Electronic Structure and Molecular Orbital Analysis

The electronic character of 5-(Cyclopentyloxy)-2,4-difluoroaniline is governed by the interplay of the electron-donating amino and cyclopentyloxy groups and the strongly electron-withdrawing fluorine atoms. Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of such molecules, offering a balance between accuracy and computational cost. researchgate.net

Charge Density Distribution and Electrostatic Potential Maps

The charge density distribution in this compound is highly polarized. The fluorine atoms at positions 2 and 4 induce a significant electron-withdrawing effect through the sigma framework (inductive effect) and a weaker electron-donating effect through the pi system (resonance). This results in a lower electron density on the aromatic ring compared to aniline (B41778) itself. Conversely, the amino group and the ether oxygen of the cyclopentyloxy group donate electron density to the ring via resonance.

An electrostatic potential map (EPM) would visually represent this charge distribution. Regions of negative electrostatic potential (typically colored red or orange) are expected around the fluorine atoms and the oxygen and nitrogen atoms, indicating areas of high electron density and susceptibility to electrophilic attack. The amino group's protons and the aromatic protons adjacent to the fluorine atoms would exhibit positive electrostatic potential (colored blue), highlighting their electrophilic character. Computational studies on substituted anilines have shown that the partial atomic charge on the amine nitrogen is a key predictor of its reactivity. nih.gov

Frontier Molecular Orbital (FMO) Energies and Reactivity Predictions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen and oxygen atoms, reflecting the electron-donating character of the amino and cyclopentyloxy groups. The LUMO, in contrast, would likely be distributed over the aromatic ring, with significant contributions from the carbon atoms bearing the electron-withdrawing fluorine substituents.

The presence of multiple substituents significantly modulates the FMO energies compared to unsubstituted aniline. Halogen substituents, for instance, are known to lower both the HOMO and LUMO energies. researchgate.net The table below presents representative, theoretically calculated FMO energies for aniline and a related difluoroaniline to illustrate the expected trends.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Aniline | -5.13 | 0.75 | 5.88 |

| 2,4-Difluoroaniline (B146603) | -5.45 | -0.23 | 5.22 |

This table presents theoretical values for illustrative purposes and are not specific to this compound. Data for 2,4-difluoroaniline is derived from computational studies. chemeo.com

The lower HOMO-LUMO gap in the difluorinated compound suggests a higher reactivity compared to aniline. The cyclopentyloxy group, being electron-donating, would be expected to raise the HOMO energy, potentially narrowing the gap further and enhancing the molecule's nucleophilicity at specific sites.

Conformational Analysis and Energy Landscapes

The key dihedral angle to consider is that between the plane of the aromatic ring and the C-O-C plane of the cyclopentyloxy group. Computational studies on similar alkoxybenzenes suggest that the most stable conformation is likely one where the C-O-C plane is coplanar with the benzene (B151609) ring, to maximize pi-orbital overlap between the oxygen lone pairs and the aromatic system. rsc.org However, steric hindrance between the cyclopentyl ring and the ortho-fluorine atom could favor a twisted conformation.

The cyclopentyl ring itself exists in various puckered conformations, such as the envelope and half-chair forms, which interconvert rapidly at room temperature. An energy landscape for this compound would be a multi-dimensional surface mapping the molecule's potential energy as a function of its key rotational and torsional degrees of freedom. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational interconversion. The relative energies of these conformers are influenced by a combination of steric and electronic effects. libretexts.orgimperial.ac.uk

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the characterization of transient species like transition states and the prediction of reaction outcomes. nih.gov

Transition State Characterization for Key Synthetic Steps

A key aspect of understanding a chemical reaction is the characterization of its transition state (TS), which is the highest energy point along the reaction coordinate. ims.ac.jp Computational methods like DFT can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound. For instance, in an electrophilic aromatic substitution reaction, the transition state would resemble a sigma-complex (or Wheland intermediate), where the electrophile is bonded to a ring carbon, and the aromaticity is temporarily disrupted. researchgate.net

The energy of the transition state determines the activation energy of the reaction and, consequently, the reaction rate. By calculating the activation energies for different possible reaction pathways, chemists can predict which reactions are kinetically favored. Recent advances in computational methods, including machine learning approaches, are making the process of finding transition states faster and more efficient. mit.educhemrxiv.org

Prediction of Regioselectivity and Stereoselectivity in Reactions

The substituents on the aniline ring in this compound exert strong directing effects in reactions such as electrophilic aromatic substitution. The amino and cyclopentyloxy groups are ortho-, para-directing activators, while the fluorine atoms are ortho-, para-directing deactivators. The final regiochemical outcome of a reaction will depend on the balance of these competing effects.

Computational methods can predict the most likely site of reaction by calculating the relative energies of the possible intermediates or transition states. rsc.orgnih.gov For electrophilic attack, the position leading to the most stable carbocation intermediate will be favored. In the case of this compound, the positions ortho and para to the strongly activating amino group are the most likely sites for electrophilic substitution. However, the fluorine at position 2 will sterically hinder attack at position 1, and the fluorine at position 4 deactivates that position. Therefore, electrophilic attack is most likely to occur at the position ortho to the amino group that is not substituted with fluorine.

Computational models can also be used to predict stereoselectivity, particularly in reactions involving the formation of new chiral centers. While the current molecule is achiral, reactions at the cyclopentyl ring or with chiral reagents could lead to stereoisomeric products. By modeling the transition states for the formation of different stereoisomers, it is possible to predict which one will be formed preferentially.

Advanced Analytical Methodologies for Characterization in Synthetic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and Raman spectroscopy provide detailed information about the atomic connectivity and functional groups present in 5-(Cyclopentyloxy)-2,4-difluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its molecular framework.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. Experimental data for this compound has been reported in patent literature, providing definitive assignments for the proton signals. The aromatic protons appear as distinct multiplets due to coupling with adjacent fluorine atoms. The protons of the cyclopentyloxy group exhibit characteristic signals, with the methine proton adjacent to the oxygen appearing further downfield.

Table 1: Experimental ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.83 | t | 9.2 | Aromatic H |

| 6.72 | t | 10.8 | Aromatic H |

| 4.68-4.64 | m | -OCH- | |

| 3.70 | br s | -NH₂ | |

| 1.95-1.88 | m | Cyclopentyl CH₂ | |

| 1.82-1.75 | m | Cyclopentyl CH₂ | |

| 1.65-1.58 | m | Cyclopentyl CH₂ |

Data sourced from patent literature. Spectra typically recorded in CDCl₃ at 400 MHz.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. While specific experimental data for this compound is not widely available, the expected chemical shifts can be predicted based on the analysis of similar substituted difluoroanilines and cyclopentyl ethers. The carbon atoms bonded to fluorine will exhibit characteristic splitting (C-F coupling).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| 150-155 (dd) | C-F |

| 145-150 (dd) | C-F |

| 135-140 (d) | C-NH₂ |

| 115-120 (d) | C-O |

| 100-110 (m) | Aromatic C-H |

| 80-85 | -OCH- |

| 32-35 | Cyclopentyl CH₂ |

| 23-26 | Cyclopentyl CH₂ |

Values are estimates based on data for analogous compounds and are subject to solvent and experimental variations.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial technique for characterizing this compound. It provides information about the chemical environment of each fluorine atom and can reveal through-space and through-bond couplings to other nuclei. The chemical shifts are sensitive to the electronic environment and substitution pattern on the aromatic ring.

Table 3: Expected ¹⁹F NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling | Assignment |

| -110 to -130 | d | F-F | F at C-2 |

| -130 to -150 | d | F-F | F at C-4 |

Chemical shifts are referenced to a standard such as CFCl₃. The exact values can vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, HRMS would be used to confirm its molecular formula (C₁₁H₁₃F₂NO). The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Table 4: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₄F₂NO⁺ | 214.1043 |

| [M+Na]⁺ | C₁₁H₁₃F₂NNaO⁺ | 236.0862 |

| [M]⁺˙ | C₁₁H₁₃F₂NO⁺˙ | 213.0961 |

Calculated values are based on the exact masses of the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound and are particularly useful for identifying the presence of specific functional groups.

IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic portions, C-O stretching of the ether linkage, and C-F stretching would be expected.

Raman Spectroscopy: Raman spectroscopy is often more sensitive to non-polar bonds and can provide complementary information to IR. The aromatic ring vibrations and C-F bonds would be expected to show distinct signals in the Raman spectrum.

Table 5: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H Stretch | 3300-3500 (two bands) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| C=C Aromatic Stretch | 1500-1600 | Strong |

| N-H Bend | 1580-1650 | Weak |

| C-O Stretch | 1200-1250 | Moderate |

| C-F Stretch | 1100-1300 | Moderate |

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic techniques are essential for separating the components of a mixture, making them vital for monitoring the progress of a reaction and for the purification of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis and purification of non-volatile and thermally sensitive compounds like this compound. By selecting an appropriate stationary phase (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water), a method can be developed to separate the product from starting materials and byproducts. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area can be used for quantification to determine the purity of the synthesized compound.

Table 6: Illustrative HPLC Method Parameters for this compound

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Components

While this compound itself may have limited volatility, GC can be a valuable tool for monitoring the presence of more volatile starting materials or byproducts in a reaction mixture. When coupled with a mass spectrometer (GC-MS), it provides a powerful method for the identification of these trace components. For the analysis of aniline (B41778) derivatives, derivatization may sometimes be employed to increase volatility and improve chromatographic performance.

Table 7: Illustrative GC Method Parameters for Analysis of Related Volatile Species

| Parameter | Value |

| Column | Capillary column with a polar stationary phase (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This methodology provides precise information on bond lengths, bond angles, and torsion angles, which is invaluable for confirming the molecular structure, understanding stereochemistry, and analyzing conformational preferences of synthetic products like this compound. The resulting crystal structure offers insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice. sci-hub.se

While specific crystallographic data for this compound is not extensively published, analysis of related aniline derivatives provides a strong precedent for the type of structural information that can be obtained. For instance, studies on various chloro-substituted anilines have determined their crystal systems, space groups, and unit cell dimensions. cambridge.org It is common for aniline derivatives to crystallize in monoclinic or orthorhombic systems. sci-hub.secambridge.org The N-H···N and N-H···O hydrogen bonds are frequently observed interactions that dictate the supramolecular architecture in the solid state. sci-hub.se

For a molecule such as this compound, X-ray crystallography would elucidate the precise orientation of the bulky cyclopentyloxy group relative to the plane of the difluorinated aniline ring. It would also confirm the substitution pattern and provide data on how the fluorine atoms and the amino group influence the electronic distribution and geometry of the phenyl ring. The hydrogen bonding patterns involving the amino group would be a key feature of its crystal structure.

The table below presents crystallographic data for several aniline derivatives, illustrating the typical parameters obtained from X-ray diffraction analysis.

| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Molecules per Unit Cell (Z) |

| o-Chloroaniline | Orthorhombic | Pmmm(47) | a=1.8391(3) nm, b=1.0357(2) nm, c=0.6092(1) nm | 8 |

| m-Chloroaniline | Orthorhombic | Pcca(54) | a=0.45039(9) nm, b=1.9820(4) nm, c=1.2699(4) nm | 8 |

| 2,6-Dichloroaniline | Monoclinic | P21/c(14) | a=1.1329(2) nm, b=0.41093(8) nm, c=1.5445(3) nm, β=99.96(2)° | 4 |

This table presents data for related aniline compounds to illustrate the outputs of X-ray crystallography. Data sourced from a study on aniline derivatives. cambridge.org

The determination of the solid-state structure of this compound through single-crystal X-ray diffraction would provide conclusive proof of its chemical identity and offer critical insights into its conformational and packing behavior, which are essential for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov

Future Research Directions and Perspectives

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The development of green and efficient synthetic methods is a cornerstone of modern chemistry. For 5-(Cyclopentyloxy)-2,4-difluoroaniline, future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more sustainable alternatives.

Key areas of exploration include:

Enzyme-Catalyzed Synthesis: Biocatalysis offers a highly selective and environmentally benign route to complex molecules. Research into enzymes capable of catalyzing the etherification of 2,4-difluoro-5-hydroxyaniline with a cyclopentyl source, or the amination of a suitable precursor, could provide a highly efficient and sustainable synthetic pathway.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.

Green Solvents and Reagents: A shift towards the use of greener solvents, such as water or bio-derived solvents, and less toxic reagents is anticipated. nih.gov For instance, the Williamson ether synthesis, a classical method for forming ethers, can be adapted to use greener base and solvent systems. mdpi.com Research into solid-supported reagents and catalysts could also simplify purification processes and minimize waste generation. One promising avenue is the use of silane-based reductions in a solvent-free system, which offers a green and efficient method for producing ether compounds. google.com

A comparative table of potential sustainable synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Photocatalysis | Mild reaction conditions, use of visible light, high selectivity. nih.govrsc.org | Development of suitable photocatalysts and optimization of reaction parameters for the specific substrate. |

| Biocatalysis | High enantioselectivity, use of renewable resources, biodegradable catalysts. | Screening and engineering of enzymes for the desired transformation. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, ease of automation and scalability. | Reactor design and optimization of flow parameters. |

| Green Solvents/Reagents | Reduced environmental impact, improved safety profile. nih.gov | Identification of suitable green solvent systems and development of recyclable reagents. |

Development of Novel Reactivity Patterns for Further Functionalization

The inherent reactivity of the aniline (B41778) and difluorophenyl moieties in this compound provides a rich platform for further chemical modifications. Future research is expected to focus on developing novel reactivity patterns to generate a diverse library of derivatives with unique properties.

Key areas of investigation include:

C-H Functionalization: Direct C-H functionalization of the aromatic ring offers an atom-economical approach to introduce new substituents. nih.gov Palladium-catalyzed C-H arylation of (poly)fluoroarenes is a known transformation that could be applied to this system. nih.gov The fluorine atoms can act as directing groups, potentially enabling regioselective functionalization at specific positions on the aniline ring.

Cross-Coupling Reactions: The aniline group can be readily converted into a diazonium salt, which can then participate in a variety of cross-coupling reactions, such as the Sandmeyer, Suzuki, and Heck reactions. researchgate.net This would allow for the introduction of a wide range of functional groups, including cyano, halo, and aryl moieties. Palladium-catalyzed C-N cross-coupling reactions are particularly useful for synthesizing aniline derivatives. nih.gov

Difluoroalkylation: The difluoromethylene group is a valuable pharmacophore in medicinal chemistry. nih.gov Developing methods for the difluoroalkylation of the aniline nitrogen or the aromatic ring could lead to novel compounds with interesting biological activities.

Electrophilic and Nucleophilic Aromatic Substitution: The interplay between the activating amino group and the deactivating fluorine atoms, along with the steric bulk of the cyclopentyloxy group, will create unique regioselectivity in electrophilic and nucleophilic aromatic substitution reactions. A detailed study of these reactivity patterns is warranted.

A table summarizing potential functionalization reactions is provided below:

| Reaction Type | Target Site | Potential Reagents/Catalysts | Expected Outcome |

| C-H Arylation | Aromatic Ring | Pd/Cu bimetallic catalysts, aryl halides. nih.gov | Introduction of new aryl substituents. |

| Suzuki Coupling | Aromatic Ring (via diazonium salt) | Pd catalysts, boronic acids. researchgate.net | Formation of biaryl compounds. |

| C-N Cross-Coupling | Aniline Nitrogen | Pd catalysts, aryl halides. nih.gov | Synthesis of N-aryl derivatives. |

| Difluoroalkylation | Aromatic Ring/Aniline Nitrogen | Difluoroalkyl halides, transition metal catalysts. nih.gov | Introduction of difluoroalkyl groups. |

Application in Material Science as Advanced Monomers or Ligands

The unique electronic and structural features of this compound make it an attractive candidate for applications in material science.

Future research directions in this area include:

Polymer Synthesis: Fluorinated anilines can be polymerized to form materials with interesting properties, such as enhanced thermal stability and solubility. researchgate.netresearchgate.nettandfonline.com The presence of the cyclopentyloxy group could impart unique morphological and processing characteristics to the resulting polymers. acs.org Copolymers of this compound with other monomers could lead to a wide range of functional materials with tunable properties. conicet.gov.ar

Ligand Development for Catalysis: The aniline nitrogen and the fluorine atoms can act as coordination sites for metal ions. nih.govresearchgate.net This suggests that this compound and its derivatives could serve as ligands in coordination chemistry and homogeneous catalysis. researchgate.net The electronic properties of the ligand, influenced by the fluorine and cyclopentyloxy groups, could have a significant impact on the catalytic activity and selectivity of the corresponding metal complexes. The use of triazole-derived N-heterocyclic carbenes as ligands has shown promise in catalysis, and similar frameworks could be explored with aniline-based ligands. rsc.org

Organic Electronics: Aniline derivatives are known to have applications in organic electronics. The introduction of fluorine atoms can modulate the electronic properties of the molecule, potentially leading to materials with improved performance in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The development of fluorescent films for aniline vapor detection from naphthalene (B1677914) diimide derivatives showcases the potential of aniline-based compounds in sensor applications. acs.org

A table outlining potential material science applications is presented below:

| Application Area | Rationale | Potential Properties |

| Polymers | Fluorinated anilines as monomers. researchgate.netresearchgate.nettandfonline.com | Enhanced thermal stability, improved solubility, unique morphology. acs.org |

| Catalysis | Aniline nitrogen and fluorine atoms as coordination sites. nih.govresearchgate.net | Tunable electronic and steric properties of the resulting metal complexes. |

| Organic Electronics | Aniline core with electron-withdrawing fluorine atoms. | Modulated HOMO/LUMO levels, improved charge transport properties. |

Synergistic Approaches Combining Computational and Experimental Chemistry for New Discoveries

The integration of computational and experimental chemistry offers a powerful strategy for accelerating the discovery and development of new molecules and materials. nih.govresearchgate.netconsensus.appwur.nl For this compound, this synergistic approach can provide deep insights into its properties and reactivity.

Key areas for combined computational and experimental studies include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states for the synthesis and functionalization of this compound. nih.gov This can help in understanding the regioselectivity of reactions and in designing more efficient synthetic routes.

Prediction of Physicochemical Properties: Computational methods can be employed to predict key properties such as solubility, lipophilicity, and electronic properties (HOMO/LUMO energies). researchgate.netnih.gov These predictions can guide the design of derivatives with desired characteristics for specific applications. Experimental studies can then be used to validate and refine the computational models. nih.gov

Structure-Property Relationship Studies: By systematically modifying the structure of this compound in silico and synthesizing the most promising candidates, a deeper understanding of the structure-property relationships can be established. mdpi.com This can accelerate the development of new materials with tailored properties.

Spectroscopic Analysis: Computational methods can be used to simulate spectroscopic data (e.g., NMR, IR, UV-Vis), which can aid in the characterization of new derivatives and in the interpretation of experimental spectra. researchgate.net

A table highlighting the synergy between computational and experimental approaches is provided below:

| Research Area | Computational Approach | Experimental Approach | Synergistic Outcome |

| Reaction Mechanisms | DFT calculations of transition states and reaction pathways. nih.gov | Kinetic studies, isolation of intermediates. | Rational design of more efficient and selective synthetic methods. nih.gov |

| Property Prediction | QSAR, molecular dynamics simulations. mdpi.com | Measurement of solubility, lipophilicity, and electronic properties. nih.gov | Accelerated discovery of derivatives with desired properties. |

| Spectroscopic Characterization | Simulation of NMR, IR, and UV-Vis spectra. researchgate.net | Recording and analysis of experimental spectra. | Unambiguous structure elucidation and understanding of electronic transitions. |

Q & A

Q. What are the recommended synthetic routes for 5-(Cyclopentyloxy)-2,4-difluoroaniline, and how do reaction conditions influence yield?

Synthesis of fluorinated aniline derivatives often involves nucleophilic substitution or coupling reactions. For analogs like 2,4-difluoroaniline (DFA), methods such as reacting with acetaldoxime and copper sulfate at pH 3–6 (optimally pH 4) are documented, followed by steam distillation and benzene extraction . For this compound, cyclopentyloxy group introduction may require etherification under acidic or catalytic conditions. Yield optimization should consider temperature, pH, and catalyst selection (e.g., Cu(I) salts for Ullmann-type couplings). Purity can be enhanced via reduced-pressure rectification .

Q. How can spectroscopic techniques characterize this compound?

Key techniques include:

- Mass Spectrometry (MS): Cation spectroscopy via resonant two-photon ionization (REMPI-MS) to resolve vibronic structures, as demonstrated for 2,4-difluoroaniline derivatives .

- Nuclear Magnetic Resonance (NMR): -NMR to confirm fluorine substitution patterns and -NMR for cyclopentyloxy proton environments.

- Infrared (IR) Spectroscopy: Identify amine (-NH) and ether (C-O-C) functional groups.

Cross-referencing with computational models (e.g., DFT) improves structural assignments .

Q. What are the acute toxicity parameters for this compound in aquatic models?

For related compounds like DFA, zebrafish (Danio rerio) acute toxicity testing (OECD 203 protocol) determined an LC of 200.96 mg/L over 96 hours. Behavioral endpoints (e.g., respiratory distress, lethargy) correlate with dissolved oxygen and pH changes . Adapt this protocol for this compound, noting potential enhanced lipid solubility due to the cyclopentyl group, which may increase bioaccumulation risks .

Advanced Research Questions

Q. How do metabolic pathways of this compound compare to 2,4-difluoroaniline in mammalian systems?

DFA undergoes N-oxidation to hydroxylamine intermediates, forming hemoglobin adducts (detected via GC-MS) and methemoglobinemia in mammals . The cyclopentyloxy moiety in this compound may alter cytochrome P450 interactions, potentially delaying metabolism. Use in vitro hepatocyte assays with LC-MS/MS to track metabolites and compare adduct formation kinetics .

Q. What computational strategies predict the environmental persistence of this compound?

Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and octanol-water partition coefficients (log P). For DFA, log P ~1.8 suggests moderate hydrophobicity, but the cyclopentyl group may increase log P, enhancing soil adsorption. Validate with OECD 307 soil simulation studies .

Q. How do structural modifications (e.g., fluorination, cyclopentyloxy) affect the compound’s reactivity in photodegradation?

Fluorinated anilines exhibit unique photolytic behaviors due to electron-withdrawing effects. For 2,4-difluoroaniline, UV-Vis spectroscopy reveals λ shifts under varying pH. Compare with this compound using HPLC-UV to track degradation products (e.g., defluorinated or cyclopentanol derivatives) under simulated sunlight .

Q. What contradictions exist in ecotoxicological data for fluorinated anilines, and how can they be resolved?

Discrepancies in LC values (e.g., DFA ranges from 10–322 mg/L in human occupational studies vs. 200.96 mg/L in zebrafish ) arise from species-specific metabolism and exposure duration. Standardize test models (e.g., ISO 6341 for Daphnia magna) and apply probabilistic hazard assessment (PHA) to account for variability .

Methodological Guidance

8. Designing dose-response experiments for chronic toxicity:

- Use sublethal endpoints (e.g., gene expression of oxidative stress markers like sod1 or cat in zebrafish).

- Employ benchmark dose (BMD) modeling instead of NOEC/LOEC for greater statistical power .

9. Resolving synthetic byproducts in this compound preparation:

- Apply preparative HPLC or crystallization to isolate impurities.

- Characterize by high-resolution MS and X-ray crystallography (if crystalline) .

10. Addressing data reproducibility in spectroscopic analysis:

- Calibrate instruments using fluorinated reference standards (e.g., 4-fluoroaniline).

- Share raw data repositories (e.g., Figshare) to enable cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.